
3-Ethyl-4-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-(trifluoromethyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an ethyl group at the third position and a trifluoromethyl group at the fourth position on the indole ring. Indoles are heterocyclic aromatic organic compounds widely recognized for their significance in pharmaceuticals, agrochemicals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of an indole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 3-Ethyl-4-(trifluoromethyl)-1H-indole may involve large-scale trifluoromethylation processes using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Applications De Recherche Scientifique
3-Ethyl-4-(trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, often through binding to enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-(trifluoromethyl)-1H-indole: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-5-(trifluoromethyl)-1H-indole: Similar structure with the trifluoromethyl group at the fifth position.
4-(Trifluoromethyl)-1H-indole: Lacks the ethyl group at the third position.
Uniqueness
3-Ethyl-4-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10F3N |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
3-ethyl-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C11H10F3N/c1-2-7-6-15-9-5-3-4-8(10(7)9)11(12,13)14/h3-6,15H,2H2,1H3 |
Clé InChI |
VSFOPELZGPWQDH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC2=CC=CC(=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


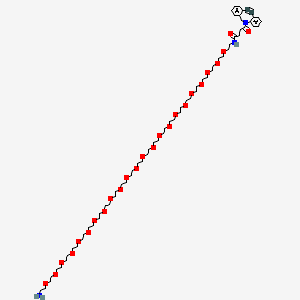
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
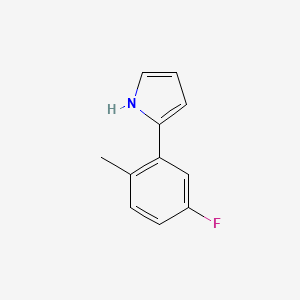
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
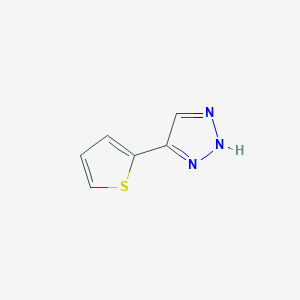
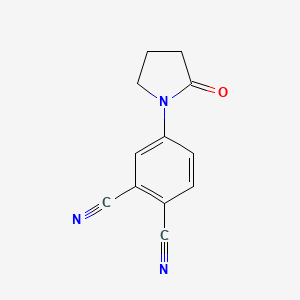
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
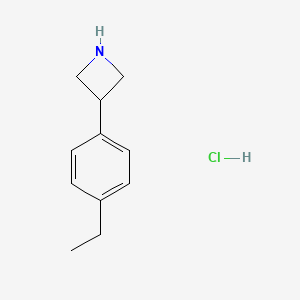
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)

![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
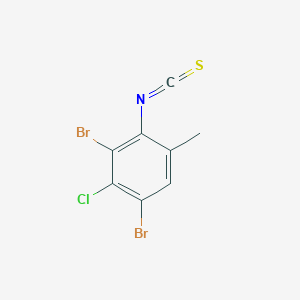
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

